Ethyl 1,1,2,2-tetrafluoroethyl ether
Overview
Description
Ethyl 1,1,2,2-tetrafluoroethyl ether is a fluorinated linear ether with the chemical formula C4H6F4O. It is known for its high miscibility with polar organic solvents and its effectiveness as an additive in lithium-ion and sodium-ion batteries. This compound is particularly valued for its ability to improve battery performance, increase safety, and reduce flammability .
Mechanism of Action
Target of Action
Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE), also known as 1-Ethoxy-1,1,2,2-tetrafluoroethane, is primarily used as an additive in lithium-ion and sodium-ion batteries . Its primary targets are the electrolytes within these batteries, where it acts to improve performance, increase safety, and reduce flammability .
Mode of Action
ETFE is a versatile co-solvent with high miscibility, which allows it to be blended with other solvents to achieve high ionic conductivities . This interaction with the electrolyte enhances the movement of ions within the battery, thereby improving its performance .
Biochemical Pathways
By enhancing ionic conductivity, ETFE facilitates the flow of ions between the anode and cathode during the charge and discharge cycles of the battery .
Result of Action
The addition of ETFE in lithium-ion and sodium-ion batteries results in improved battery performance, increased safety, and reduced flammability . Specifically, ETFE enhances the stability of the electrolyte/anode interface and improves the cycling, rate, and self-discharging of the battery .
Biochemical Analysis
Biochemical Properties
ETFE is miscible with many polar organic solvents used in electrolyte formulations, which improves the ionic conductivity of the battery
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that ETFE-containing electrolytes improve the stability of the electrolyte/anode interface and enhance the cycling, rate, and self-discharging of the Li-S cell more than glyme-based cosolvents or unblended solvents . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Preparation Methods
Ethyl 1,1,2,2-tetrafluoroethyl ether is typically synthesized through the oxidation of 1,1,1,2-tetrafluoroethylene. The basic reaction equation is: [ \text{C}_2\text{F}_4 + \text{O}_2 \rightarrow \text{C}_4\text{H}_6\text{F}_4\text{O} + \text{HF} ] This reaction involves the use of oxygen as an oxidizing agent, resulting in the formation of this compound and hydrogen fluoride as a byproduct .
Chemical Reactions Analysis
Ethyl 1,1,2,2-tetrafluoroethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different fluorinated compounds.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Reduction: It can be reduced under specific conditions to form less fluorinated ethers.
Common reagents used in these reactions include oxygen for oxidation, halogens for substitution, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 1,1,2,2-tetrafluoroethyl ether has a wide range of applications in scientific research, including:
Chemistry: It is used as a co-solvent in various chemical reactions due to its high miscibility with polar organic solvents.
Biology: It is used in the formulation of certain biological assays and experiments.
Medicine: It is being explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is a highly effective additive in lithium-ion and sodium-ion batteries, improving battery performance, increasing safety, and reducing flammability. .
Comparison with Similar Compounds
Ethyl 1,1,2,2-tetrafluoroethyl ether can be compared with other similar compounds such as:
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound is also used in battery applications and has similar properties but differs in its molecular structure and specific applications.
Hexafluoroisopropyl methyl ether: Another fluorinated ether used in various industrial applications, including battery manufacturing.
Fluoroethylene carbonate: Used as an additive in lithium-ion batteries to improve performance and safety.
This compound is unique due to its specific combination of high miscibility, low viscosity, and low boiling point, making it a versatile and effective additive in various applications.
Properties
IUPAC Name |
1-ethoxy-1,1,2,2-tetrafluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRLMDFVVMYNFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075249 | |
Record name | Ethoxy-1,1,2,2-tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512-51-6 | |
Record name | 1-Ethoxy-1,1,2,2-tetrafluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1-ethoxy-1,1,2,2-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethoxy-1,1,2,2-tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxy-1,1,2,2-tetrafluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) in Li-S battery electrolytes?
A1: ETFE offers several benefits as a co-solvent in Li-S battery electrolytes:
- Improved Compatibility with Lithium Metal: ETFE enhances the compatibility of the electrolyte with the lithium metal anode. [, ] This is crucial for preventing unwanted side reactions that can degrade battery performance.
- Controllable Polysulfide Dissolution: ETFE, when combined with other solvents like 1,3-dioxolane (DOL), helps regulate the dissolution of polysulfides, which are intermediates formed during battery cycling. [] Excessive polysulfide dissolution can lead to the "shuttle effect," reducing battery capacity and lifespan.
- Synergistic Effects with Additives: ETFE works synergistically with additives like Lithium bis(fluorosulfonyl)imide (LiFSI) to further stabilize the lithium surface and enhance battery performance. []
Q2: How does the ratio of ETFE to other solvents in the electrolyte affect Li-S battery performance?
A2: The optimal ratio of ETFE to other solvents is crucial for balancing key electrolyte properties:
- Balanced ETFE and DOL: Combining ETFE with a solvent like DOL, known for its good ionic conductivity, can result in an electrolyte with a favorable balance of properties. [] This balance allows for adequate polysulfide dissolution control while maintaining good ionic conductivity, contributing to improved battery cycling stability and rate capability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.